2,3,5-Trichlorothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

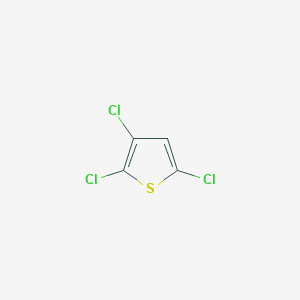

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIFHMYTYFPVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169323 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-77-3 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3,5-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorothiophene is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its trifunctionalized thiophene core serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for reactions involving chlorinated thiophenes are also presented to facilitate its application in research and development.

Chemical Properties and Structure

This compound, with the molecular formula C₄HCl₃S, is a chlorinated derivative of thiophene. The strategic placement of three chlorine atoms on the thiophene ring significantly influences its electronic properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₄HCl₃S |

| Molecular Weight | 187.48 g/mol |

| Melting Point | -16 °C[1] |

| Boiling Point | 110 °C at 20 mmHg[1] |

| Density | 1.586 g/cm³[1] |

| Refractive Index | 1.5790[1] |

Table 1: Physicochemical Properties of this compound

Molecular Structure

The molecular structure of this compound consists of a five-membered aromatic thiophene ring substituted with chlorine atoms at positions 2, 3, and 5, and a hydrogen atom at position 4.

Caption: Chemical structure of this compound.

Reactivity and Synthetic Applications

The three electron-withdrawing chlorine atoms significantly deactivate the thiophene ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

This compound is more susceptible to nucleophilic attack than its isomer, 2,3,4-trichlorothiophene. The chlorine atoms at the α-positions (C2 and C5) are particularly activated for displacement by strong nucleophiles due to the cumulative electron-withdrawing effects of the other chloro substituents. This reactivity makes it a valuable precursor for introducing various functional groups onto the thiophene scaffold.

Metal-Halogen Exchange

Metal-halogen exchange reactions, typically with organolithium reagents, offer another avenue for the functionalization of this compound. The chlorine at the C2 position is the most probable site for this exchange, owing to the higher acidity of the adjacent proton, which facilitates the initial interaction with the organolithium reagent.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of pure this compound is not widely documented due to the formation of isomeric mixtures, the following sections provide representative procedures for the synthesis of chlorinated thiophenes and their subsequent functionalization via nucleophilic aromatic substitution.

General Procedure for the Chlorination of Thiophene

The direct chlorination of thiophene typically yields a mixture of chlorinated isomers, including monochloro-, dichloro-, trichloro-, and tetrachlorothiophenes.[2][3]

Materials:

-

Thiophene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride, optional)

-

Sodium carbonate solution (dilute)

-

Anhydrous calcium chloride (or other suitable drying agent)

Procedure:

-

Charge a reaction vessel equipped with a stirrer, gas inlet, thermometer, and reflux condenser with thiophene (and an inert solvent if desired).

-

Introduce gaseous chlorine at a controlled rate while maintaining the reaction temperature, often through external cooling, as the reaction is exothermic.

-

Monitor the reaction progress, for instance, by measuring the specific gravity of the mixture.

-

Upon completion, wash the reaction mixture with a dilute sodium carbonate solution to neutralize any dissolved hydrogen chloride and unreacted chlorine.

-

Wash the organic layer with water and dry it over anhydrous calcium chloride.

-

The resulting crude mixture of chlorinated thiophenes can then be separated by fractional distillation under reduced pressure to isolate the different isomers.

Caption: Synthetic workflow for obtaining chlorinated thiophenes.

General Protocol for Nucleophilic Aromatic Substitution of Polychlorinated Thiophenes

This protocol outlines a general method for the substitution of a chloro group on a polychlorinated thiophene with an amine nucleophile.

Materials:

-

Polychlorinated thiophene (e.g., this compound)

-

Amine nucleophile (e.g., piperidine)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction flask, dissolve the polychlorinated thiophene and the amine nucleophile in DMF.

-

Add the base (e.g., potassium carbonate) to the mixture.

-

Heat the reaction mixture and stir for several hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with dichloromethane.

-

Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by techniques such as column chromatography or recrystallization.

Spectroscopic Data

Experimental spectroscopic data for this compound is limited in public databases. However, predicted data for the closely related isomer, 2,3,4-trichlorothiophene, can provide a useful reference for its characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: A single proton at the C4 position would be expected to appear as a singlet in the aromatic region of the spectrum.

-

¹³C NMR: Four distinct signals would be expected for the four carbon atoms of the thiophene ring. The chemical shifts would be influenced by the attached chlorine and sulfur atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely show characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic ring.

-

C=C stretching vibrations within the thiophene ring.

-

Strong C-Cl stretching bands.

-

C-S stretching of the thiophene ring.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern would be observed due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the thiophene ring.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are scarce, the bioactivation of the related compound, 2,3,4-trichlorothiophene, has been investigated. The primary bioactivation pathway is thought to involve oxidation of the thiophene ring by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates, such as thiophene-S-oxides or thiophene epoxides. These reactive metabolites can then be detoxified through conjugation with glutathione (GSH).

Caption: Postulated bioactivation and detoxification pathway of this compound.

This postulated pathway suggests that the toxicity of polychlorinated thiophenes may be linked to the formation of these reactive intermediates and their subsequent interaction with cellular components. Further research is necessary to elucidate the specific biological effects and mechanisms of action of this compound.

Conclusion

This compound is a valuable chemical intermediate with a rich, albeit challenging, chemistry. Its reactivity, particularly in nucleophilic aromatic substitution and metal-halogen exchange reactions, provides a platform for the synthesis of a diverse range of functionalized thiophene derivatives. While a comprehensive set of experimental data for its structural and spectroscopic properties remains to be fully established, the information available for related compounds offers a solid foundation for its use in research. The potential for biological activity, suggested by studies on analogous compounds, warrants further investigation into its mechanisms of action and potential applications in drug development. This guide serves as a foundational resource for scientists and researchers working with this important heterocyclic compound.

References

physical properties of 2,3,5-Trichlorothiophene

An In-depth Technical Guide to the Physical Properties of 2,3,5-Trichlorothiophene

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a substituted heterocyclic compound with the molecular formula C₄HCl₃S[1]. The key physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₄HCl₃S | [1] | |

| Molecular Weight | 187.475 | g/mol | [1] |

| Melting Point | -16 | °C | [2] |

| Boiling Point | 110 | °C | at 20 mmHg[2] |

| Density | 1.586 | g/cm³ | |

| Refractive Index | 1.5790 | ||

| Water Solubility | Insoluble | Based on the properties of similar chlorinated thiophenes[3][4]. | |

| Organic Solvent Solubility | Soluble | Expected to be soluble in solvents like chloroform, based on data for similar compounds[3][4]. |

Experimental Protocols

The determination of the follows standard organic chemistry laboratory procedures. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small sample of this compound is loaded into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The this compound sample is placed in the distillation flask.

-

The distillation apparatus is assembled with the thermometer bulb positioned at the level of the side arm leading to the condenser.

-

The liquid is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.

Density Measurement

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a calibrated graduated cylinder

-

Analytical balance

Procedure:

-

The mass of the empty, clean, and dry pycnometer is determined.

-

The pycnometer is filled with the this compound sample, and the mass is measured.

-

The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

Refractive Index Measurement

The refractive index is a measure of the bending of a ray of light when passing from one medium into another.

Apparatus:

-

Refractometer (e.g., Abbé refractometer)

Procedure:

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read from the scale.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

Procedure:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent to be tested (e.g., water, chloroform, ethanol) is added.

-

The mixture is agitated using a vortex mixer to ensure thorough mixing.

-

The mixture is observed to determine if the solute has dissolved completely. Visual inspection for a single, clear phase indicates solubility, while the presence of separate layers or a cloudy suspension indicates insolubility or partial solubility.

Visualizations

The following diagram illustrates a general experimental workflow for the determination of the physical properties of a liquid organic compound such as this compound.

References

An In-depth Technical Guide to 2,3,5-Trichlorothiophene (CAS: 17249-77-3) for Researchers and Drug Development Professionals

A versatile, yet underutilized building block, 2,3,5-trichlorothiophene offers a unique scaffold for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery, supported by detailed experimental insights.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by the presence of three chlorine substituents on the thiophene ring. These chlorine atoms significantly influence the molecule's reactivity and physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 17249-77-3 | [1] |

| Molecular Formula | C₄HCl₃S | [1] |

| Molecular Weight | 187.47 g/mol | [1] |

| Melting Point | -16°C | [1] |

| Boiling Point | 110°C at 20 mmHg | [1] |

| Density | 1.586 g/cm³ | [1] |

| Refractive Index | 1.5790 | [1] |

| Flash Point | 110°C at 20 mmHg | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be challenging due to the formation of isomeric mixtures. Direct chlorination of thiophene often leads to a mixture of various chlorinated thiophenes, including mono-, di-, tri-, and tetrachlorinated isomers, which are difficult to separate due to their similar physical properties.[2]

Illustrative Synthetic Workflow

Reactivity and Functionalization

The three chlorine atoms on the thiophene ring of this compound create a unique electronic environment that dictates its reactivity. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic aromatic substitution, which typically occurs at the C4 position. However, the compound is more susceptible to nucleophilic aromatic substitution and metal-halogen exchange reactions.[3]

Nucleophilic Aromatic Substitution (SNAr)

This compound is more reactive towards nucleophiles compared to its 2,3,4-isomer. The chlorine atoms at the C2 and C5 positions are activated by the other chloro substituents, making them susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, and amines.[3] This reactivity provides a direct route to introduce a variety of functional groups at these positions.

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium, is a powerful tool for the regioselective functionalization of this compound. The exchange generally occurs preferentially at the C2 position due to the higher acidity of the adjacent proton, leading to the formation of a 3,5-dichloro-2-thienyllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C2 position.[3][4]

Cross-Coupling Reactions

The chlorine atoms on the this compound ring can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and alkynyl-substituted thiophenes, which are common motifs in bioactive molecules.[5][6][7]

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench

This protocol describes a general procedure for the regioselective functionalization of this compound at the C2 position via lithiation followed by reaction with an electrophile.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

-

Standard inert atmosphere glassware and techniques

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, continue stirring at -78 °C for an additional 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield the desired 2-substituted-3,5-dichlorothiophene.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is limited, its potential as a scaffold for the synthesis of bioactive molecules is significant. The thiophene ring is a well-established pharmacophore present in numerous approved drugs. The chlorinated nature of this compound offers a handle for diverse chemical modifications to create libraries of compounds for screening.

Although no specific examples of drugs directly synthesized from this compound were identified in the reviewed literature, its structural similarity to other chlorinated thiophenes used as intermediates suggests its utility. For instance, chlorothiophene derivatives are key building blocks in the synthesis of the antiplatelet drug ticlopidine and its analogs.[1][8][9][10] The reactivity of the chlorine atoms in this compound allows for the introduction of various side chains and functional groups, which could be explored for the development of new drug candidates with a range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]

Potential Metabolic Pathways and Toxicological Considerations

Specific toxicological and metabolic studies on this compound are not extensively reported. However, based on the metabolism of other chlorinated thiophenes, it is anticipated that it may undergo metabolic activation by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic species such as thiophene-S-oxides and epoxides.[3]

These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity and nephrotoxicity. Detoxification can occur through conjugation with glutathione (GSH).[3]

Postulated Metabolic Activation and Detoxification Pathway

Due to the potential for toxicity, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and use personal protective equipment, including gloves and safety glasses.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its unique reactivity, especially in nucleophilic substitution and metal-halogen exchange reactions, provides a platform for the synthesis of a diverse range of functionalized thiophene derivatives. While its direct biological applications are not yet fully explored, its potential as a scaffold for the development of novel therapeutic agents is considerable. Further research into the synthesis of bioactive molecules derived from this compound is warranted to unlock its full potential in medicinal chemistry.

References

- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 2,3,5-Trichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorothiophene is a versatile and highly functionalized heterocyclic building block, offering multiple reaction sites for the synthesis of a diverse array of novel derivatives. Its unique electronic properties, stemming from the electron-withdrawing nature of the three chlorine atoms, dictate its reactivity and allow for regioselective functionalization. This technical guide provides an in-depth overview of the core synthetic strategies employed for the derivatization of this compound, including Palladium-Catalyzed Cross-Coupling reactions, Nucleophilic Aromatic Substitution (SNAr), and Metal-Halogen Exchange. Detailed experimental protocols for key transformations, quantitative data summaries, and workflow diagrams are presented to facilitate the practical application of these methodologies in research and drug development.

Introduction: Reactivity Profile of this compound

The thiophene ring is an important scaffold in medicinal chemistry and materials science.[1] The presence of three electron-withdrawing chlorine atoms in this compound significantly deactivates the ring towards electrophilic aromatic substitution. However, it enhances its susceptibility to other crucial synthetic transformations. The reactivity of the chlorine atoms is position-dependent, with the α-positions (C2 and C5) being significantly more activated and thus more susceptible to substitution compared to the β-position (C3). This inherent regioselectivity is a key feature in the synthetic utility of this substrate.

This guide will focus on three principal synthetic pathways for the derivatization of this compound, providing researchers with the foundational knowledge to design and execute syntheses of novel thiophene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2] For this compound, these reactions typically occur selectively at the more reactive C2 and C5 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the thiophene core with aryl or vinyl boronic acids or their esters, providing a robust method for synthesizing biaryl and vinyl-substituted thiophenes.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Thiophenes

| Entry | Thiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 65 |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 2-Chloro-4-phenylpyrimidine | 81 |

Note: Data for closely related substrates are presented to illustrate typical reaction conditions and yields.[3][4]

Stille Coupling

The Stille coupling utilizes organostannane reagents as coupling partners. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[5][6]

Buchwald-Hartwig Amination

For the synthesis of N-aryl thiophenes, the Buchwald-Hartwig amination is the premier method. It involves the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[2] The choice of phosphine ligand is critical to the success of this reaction, especially when using less reactive aryl chlorides.[7]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing electron-deficient aromatic rings like this compound.[8] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The α-chlorines at C2 and C5 are particularly susceptible to displacement by strong nucleophiles due to activation by the other chloro substituents.[9]

Common nucleophiles include alkoxides (e.g., sodium methoxide), thiolates, and amines. These reactions typically require a base and are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Table 2: Examples of SNAr Reactions on Polychlorinated Thiophenes

| Entry | Substrate | Nucleophile | Base / Conditions | Solvent | Temp (°C) | Product |

| 1 | 2,3,4-Trichlorothiophene | Piperidine | K₂CO₃ (2.0 eq) | DMF | 80-90 | 2-(Piperidin-1-yl)-3,4-dichlorothiophene |

| 2 | 2,3,4-Trichlorothiophene | Sodium Methoxide | NaOMe (1.5 eq) | Methanol | 60-70 | 2-Methoxy-3,4-dichlorothiophene |

| 3 | 1-Chloro-2,4-dinitrobenzene | Dimethylamine | - | Ethanol | RT | N,N-Dimethyl-2,4-dinitroaniline |

Note: Data for closely related substrates are presented to illustrate typical reaction conditions.[8][10]

Metal-Halogen Exchange and Electrophilic Quench

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for generating a nucleophilic thienyl species.[11] In this compound, this exchange occurs preferentially at the most acidic positions, which are the α-positions (C2 or C5). The reaction is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. The resulting thienyllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Common Electrophiles:

-

Aldehydes/Ketones: To form secondary/tertiary alcohols.

-

N,N-Dimethylformamide (DMF): To introduce a formyl group (aldehyde).

-

Carbon Dioxide (CO₂): To form a carboxylic acid.

-

Alkyl Halides: To introduce alkyl chains.

Table 3: Functionalization via Lithiation-Electrophilic Quench

| Entry | Substrate | Lithiation Reagent | Temp (°C) | Electrophile | Product |

| 1 | Aryl Bromide | n-BuLi | -78 | DMF | Aryl Aldehyde |

| 2 | Aryl Bromide | n-BuLi | -78 | Benzaldehyde | Aryl(phenyl)methanol |

| 3 | Aryl Bromide | n-BuLi | -78 | CO₂ | Aryl Carboxylic Acid |

Note: This table represents a general transformation applicable to this compound after selective metal-halogen exchange at C2 or C5.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[3]

-

Setup: To a flame-dried round-bottom flask, add the halogenated thiophene (1.0 eq), arylboronic acid (1.1 - 1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine[8]

-

Setup: To a dry round-bottom flask, add the trichlorothiophene (1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and an anhydrous polar aprotic solvent (e.g., DMF).

-

Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add the amine nucleophile (e.g., piperidine, 1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring completion by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Protocol 3: General Procedure for Lithiation and Quench with an Electrophile

-

Setup: Add the trichlorothiophene (1.0 eq) to a flame-dried, three-neck flask under a positive pressure of argon.

-

Solvent and Cooling: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M. Cool the solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Warming: After the addition, stir the reaction at -78 °C for another hour before allowing it to slowly warm to room temperature over several hours.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound stands as a highly valuable precursor for the synthesis of complex and novel thiophene derivatives. A thorough understanding of its reactivity—governed by the regioselective activation of its chloro-substituents—allows for precise chemical modifications. By employing robust methodologies such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange, researchers can access a wide chemical space. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the design and synthesis of new chemical entities for pharmaceutical and materials science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

Navigating the Challenges of Electrophilic Aromatic Substitution on 2,3,5-Trichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trichlorothiophene is a highly versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. However, its utility in electrophilic aromatic substitution (EAS) reactions is hampered by the strong deactivating effects of the three chlorine substituents. This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution on this compound, detailing the underlying principles of its reactivity and regioselectivity. Due to the inherent low reactivity of this substrate, this guide also presents a representative experimental protocol for the iodination of a closely related polychlorinated thiophene to illustrate the stringent conditions often required.

Core Concepts: Reactivity and Regioselectivity

The thiophene ring is inherently more reactive towards electrophilic attack than benzene due to the ability of the sulfur atom to stabilize the intermediate cation. However, the presence of three electron-withdrawing chlorine atoms on the this compound ring significantly deactivates it towards electrophilic aromatic substitution. This deactivation renders the molecule unreactive under standard EAS conditions.

When substitution does occur, it is directed exclusively to the vacant C4 position. This regioselectivity can be explained by the electronic effects of the chlorine substituents. The chlorine atoms at the 2- and 5-positions (alpha to the sulfur) exert a stronger deactivating effect than the chlorine at the 3-position (beta to the sulfur). The C4 position is flanked by two chlorine atoms, which also contributes to its deactivation, but it remains the most feasible site for electrophilic attack compared to the positions bearing a chlorine atom.

A theoretical study on the chlorination of thiophene suggests that the formation of this compound is a likely step en route to tetrachlorothiophene, indicating its relative stability towards further electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions

Detailed experimental protocols for a wide range of electrophilic aromatic substitution reactions on this compound are scarce in the literature due to its low reactivity. The following sections discuss the expected outcomes and challenges for common EAS reactions.

Halogenation

Further halogenation of this compound at the C4 position to yield 2,3,4,5-tetrachlorothiophene is a known transformation, though it requires forcing conditions. The direct chlorination of thiophene itself can lead to a mixture of chlorinated products, including trichloro- and tetrachlorothiophenes.

Nitration

Nitration of this compound is expected to be challenging. Standard nitrating agents like a mixture of nitric acid and sulfuric acid may not be effective or could lead to degradation of the thiophene ring. Milder nitrating agents might be required, but no specific successful protocols are readily available in the reviewed literature.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on this compound are highly unlikely to proceed under standard conditions. The strong deactivation of the ring prevents the formation of the required acylium or carbocation intermediates. The Lewis acid catalysts used in these reactions (e.g., AlCl₃) can also complex with the sulfur atom, further deactivating the ring.

Sulfonation

Sulfonation typically requires strong electrophiles like fuming sulfuric acid (SO₃ in H₂SO₄). While this is a potent reagent, its application to the highly deactivated this compound ring may require harsh conditions that could lead to side reactions or decomposition.

Quantitative Data Summary

Due to the limited number of successful and well-documented electrophilic aromatic substitution reactions on this compound, a comprehensive table of quantitative data is not feasible. The primary challenge remains the substrate's inherent lack of reactivity. Researchers should anticipate that any attempted EAS reaction will likely require forcing conditions and may result in low to moderate yields.

| Reaction Type | Electrophile | Product | Reported Yield | Reference |

| Halogenation (Chlorination) | Cl₂ | 2,3,4,5-Tetrachlorothiophene | Not specified (part of a mixture) | General literature on thiophene chlorination |

| Iodination | I₂ / Oxidizing Agent | 2,3,5-Trichloro-4-iodothiophene | Not specifically reported | Inferred from general methods |

Table 1: Summary of Anticipated Electrophilic Aromatic Substitution Reactions on this compound.

Experimental Protocols

Representative Protocol: Iodination of Thiophene

This protocol describes the iodination of unsubstituted thiophene and serves as a starting point for developing conditions for the more challenging this compound.

Materials:

-

Thiophene

-

Benzene (or other suitable solvent)

-

Yellow mercuric oxide (HgO)

-

Iodine (I₂)

-

Ether

-

Dilute sodium thiosulfate solution

-

Anhydrous calcium chloride

Equipment:

-

Ice water bath

-

Glass-stoppered, wide-mouthed bottle

-

Buchner funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a glass-stoppered, wide-mouthed bottle cooled in an ice water bath, dissolve thiophene (0.42 mole) in 50 cc of benzene.

-

With constant shaking, alternately add small amounts of yellow mercuric oxide (0.35 mole) and iodine (0.43 mole) over a period of fifteen to twenty minutes. The yellow mercuric oxide will change to crimson mercuric iodide.

-

Filter the mixture and wash the residue with three 25-cc portions of ether.

-

Shake the combined ether-benzene filtrate with a dilute solution of sodium thiosulfate to remove excess iodine.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the ether and benzene by distillation on a steam bath.

-

Fractionally distill the residue under reduced pressure to obtain 2-iodothiophene.

Note: For this compound, significantly harsher conditions would likely be required, such as the use of a stronger oxidizing agent in conjunction with iodine to generate a more potent electrophilic iodine species.

Visualizations

Logical Relationship of Thiophene Chlorination

Caption: Direct chlorination of thiophene yields a mixture of chlorinated products.

General Workflow for Electrophilic Aromatic Substitution

Caption: General workflow for the electrophilic aromatic substitution of this compound.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the profound deactivating effect of the three chlorine atoms on the thiophene ring. While substitution is regioselectively directed to the C4 position, achieving this transformation requires overcoming a high activation energy barrier, necessitating harsh reaction conditions that are often not well-documented. This guide serves as a foundational resource for researchers, providing a clear understanding of the principles governing the reactivity of this substrate and a framework for approaching its functionalization via electrophilic aromatic substitution. Further research into novel catalytic systems and reaction conditions is warranted to unlock the full synthetic potential of this valuable heterocyclic building block.

A Technical Guide to the Regioselective Reactivity of C-Cl Bonds in 2,3,5-Trichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the carbon-chlorine (C-Cl) bonds in 2,3,5-trichlorothiophene, a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and materials science compounds. Understanding the differential reactivity of the chlorine atoms at the C2, C5, and C3 positions is paramount for designing efficient and selective synthetic routes. This document outlines key reaction classes, presents quantitative data, details experimental protocols, and visualizes reaction pathways to inform strategic synthetic design.

Core Principles of Reactivity

The regioselectivity of reactions on the this compound ring is governed by the electronic environment created by the sulfur heteroatom and the chloro substituents. The C-Cl bonds at the α-positions (C2 and C5) are significantly more reactive than the bond at the β-position (C3).

-

α-Positions (C2 and C5): These positions are activated by the adjacent sulfur atom, making them more susceptible to metal-halogen exchange and nucleophilic aromatic substitution (SNAr). The C2 position is generally considered the most reactive site, particularly for metal-halogen exchange, due to the higher acidity of the adjacent proton and the stability of the resulting organometallic species.[1]

-

β-Position (C3): The C-Cl bond at the C3 position is the least reactive. Functionalization at this site typically requires harsher conditions or strategies that first modify the more reactive α-positions.

-

Electrophilic Aromatic Substitution: The presence of three electron-withdrawing chloro substituents deactivates the thiophene ring towards electrophilic attack. Any substitution, if it occurs, is directed to the vacant C4 position, though this is generally challenging under standard conditions.[1]

Caption: Relative reactivity of C-Cl bonds in this compound.

Key Synthetic Transformations

The selective functionalization of this compound is predominantly achieved through metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is a highly effective method for selective functionalization. The reaction occurs preferentially at the most acidic position, which is the C2-Cl bond.[1][2] The resulting thienyllithium species can then be quenched with a variety of electrophiles.

Table 1: Representative Lithiation and Electrophilic Quench

| Position | Reagent | Conditions | Electrophile | Product | Yield (%) |

|---|---|---|---|---|---|

| C2 | n-BuLi or LDA | Anhydrous THF, -78 °C | R-X (e.g., TMS-Cl, DMF, I₂) | 2-E-3,5-dichlorothiophene | Good to Excellent[2][3] |

| C5 | Typically requires C2 blocking | - | - | - | - |

| C3 | Not readily achieved | - | - | - | - |

Experimental Protocol: Selective Lithiation at C2

This protocol is a generalized procedure based on established methods for the regioselective lithiation of substituted heterocycles.[2][4]

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, argon-purged flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in THF, to the reaction mixture.

-

Warming & Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While C-Cl bonds are less reactive than C-Br or C-I bonds, modern catalytic systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can effectively activate them.[5][6] The general reactivity order for these couplings on this compound is C2 > C5 >> C3.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the C-Cl bond with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8][9] This reaction is widely used due to its functional group tolerance and the stability of the organoboron reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the coupling of challenging aryl chlorides.[7][10][11]

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography.

B. Negishi Coupling

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent.[12][13] This method is highly effective and often tolerates a wide range of functional groups. The organozinc reagent can be prepared in situ or pre-formed.

Experimental Protocol: Negishi Coupling

This protocol is based on standard Negishi coupling methodologies.[13][14]

-

Catalyst Preparation: In an inert-atmosphere glovebox or Schlenk line, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., an electron-rich phosphine like PCyp₃, 8 mol%) to a dry reaction flask.

-

Reagent Addition: Add this compound (1.0 eq) and an anhydrous solvent (e.g., THF/NMP mixture).

-

Organozinc Addition: Add the organozinc halide solution (1.2-1.5 eq) to the mixture.

-

Reaction: Stir the mixture at the required temperature (ranging from room temperature to 80 °C) until the starting material is consumed.

-

Workup and Purification: Quench the reaction with saturated NH₄Cl solution and follow standard extraction and purification procedures as described for the Suzuki coupling.

C. Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between an organic halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[15][16][17] Copper-free variants have also been developed to avoid homocoupling side products.[18]

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for Sonogashira couplings.[16][19]

-

Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), followed by the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove salts, and rinse with an organic solvent. Concentrate the filtrate.

-

Purification: Purify the crude product by standard methods (extraction followed by column chromatography).

Table 2: Summary of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Position | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|---|---|

| Suzuki | C2 or C5 | Pd(OAc)₂ (2-5) | SPhos, RuPhos | K₃PO₄ | Dioxane/H₂O | 90-110 | 12-24 | Moderate to High[6][20] |

| Negishi | C2 or C5 | Pd₂(dba)₃ (1-2) | P(t-Bu)₃, PCyp₃ | - | THF, NMP | 25-80 | 4-18 | High[13][14] |

| Sonogashira | C2 or C5 | Pd(PPh₃)₂Cl₂ (2-5) | PPh₃ | Et₃N, DIPA | THF, DMF | 25-80 | 2-12 | Moderate to High[15][18] |

| Any Coupling | C3 | Requires more active Pd-NHC catalysts and higher temperatures[5] | IPr, IMes | Cs₂CO₃ | Toluene | >110 | 24-48 | Lower |

Note: Yields and conditions are representative and highly dependent on the specific substrates and catalyst system used. C-Cl bond activation often requires specialized, electron-rich, and bulky ligands.

Strategic Sequential Functionalization

The differential reactivity of the C-Cl bonds allows for a logical, sequential approach to synthesizing di- or tri-substituted thiophenes. A common strategy involves functionalizing the most reactive C2 position first, followed by a different transformation at the C5 position.

Caption: A logical pathway for the sequential functionalization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 20. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 2,3,5-Trichlorothiophene in Advanced Materials Science: A Technical Guide

For Immediate Release

This technical guide explores the prospective applications of 2,3,5-trichlorothiophene as a building block for novel polymers in materials science. While direct experimental data on poly(this compound) is emerging, this document extrapolates from the known chemistry of polythiophenes and the influence of chlorination to outline its potential in organic electronics and other advanced applications. This whitepaper is intended for researchers, scientists, and professionals in materials and drug development, providing a theoretical and practical framework for future research.

Introduction: The Promise of Chlorinated Polythiophenes

Polythiophenes are a well-established class of conducting polymers with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[1] The electronic and physical properties of these materials can be finely tuned by introducing functional groups to the thiophene ring. The incorporation of halogen atoms, particularly chlorine, is a key strategy for modifying the polymer's characteristics. Chlorine, being an electron-withdrawing group, can significantly lower the HOMO and LUMO energy levels of the polymer, which can enhance its oxidative stability and electron-accepting properties.[1] This makes highly chlorinated polythiophenes, such as the prospective poly(this compound), intriguing candidates for new materials with tailored electronic properties.

Synthesis of Poly(this compound): Proposed Methodologies

The polymerization of this compound is anticipated to be achievable through established methods for polythiophene synthesis. The two most promising approaches are chemical oxidative polymerization and electropolymerization.

Chemical Oxidative Polymerization

This method involves the use of a strong oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the thiophene monomer. This is a common and straightforward technique for synthesizing polythiophenes.[2]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

Materials:

-

This compound (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol (for washing)

-

Deionized water (for washing)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve a specific molar amount of this compound in anhydrous chloroform.

-

In a separate flask, dissolve a stoichiometric excess (typically 4 equivalents) of anhydrous FeCl₃ in anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a dark precipitate indicates polymerization.

-

After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.

-

Filter the precipitate and wash it sequentially with methanol and deionized water to remove any remaining oxidant and oligomers.

-

Dry the resulting polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Electropolymerization

Electropolymerization offers a high degree of control over the thickness and morphology of the resulting polymer film, as it is deposited directly onto an electrode surface. This method is particularly useful for creating thin films for electronic devices.

Experimental Protocol: Electropolymerization of this compound

Materials:

-

This compound (monomer)

-

Anhydrous acetonitrile (solvent)

-

Tetrabutylammonium perchlorate (TBAP) or a similar supporting electrolyte

-

Working electrode (e.g., indium tin oxide (ITO) coated glass or platinum)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

-

Add the this compound monomer to the electrolyte solution to a desired concentration (e.g., 0.1 M).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the solution.

-

Polymerize the monomer onto the working electrode by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic). The potential range should be determined via cyclic voltammetry to identify the oxidation potential of the monomer.

-

After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the polymer film under a stream of inert gas.

Predicted Properties and Potential Applications

The high degree of chlorination in poly(this compound) is expected to impart unique electronic and physical properties.

Electronic Properties

Computational studies on trichlorothiophenes using Density Functional Theory (DFT) suggest that the chlorine atoms significantly influence the electronic structure.[3] The electron-withdrawing nature of chlorine is predicted to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.

| Property | Predicted Effect of High Chlorination | Potential Advantage in Materials Science |

| HOMO Energy Level | Lowered (deeper) | Improved oxidative stability and better energy level alignment for use as hole transport layers in perovskite solar cells.[1] |

| LUMO Energy Level | Lowered | Enhanced electron-accepting properties, making it a candidate for n-type or ambipolar semiconductors in organic transistors.[1] |

| Electrochemical Band Gap | Potentially narrowed | Tunable optical absorption and emission properties for applications in OLEDs and electrochromic devices. |

| Conductivity | Doping-dependent; may require strong oxidizing or reducing dopants. | Could be tailored for specific semiconductor applications, from insulating to conductive regimes. |

Table 1: Predicted Electronic Properties of Poly(this compound) and Their Implications.

Thermal Properties

The thermal stability of polythiophenes can be influenced by the nature of their substituents. While extensive chlorination can sometimes lead to dehydrochlorination at elevated temperatures, the strong C-Cl bonds and the rigid polymer backbone may also contribute to good thermal stability up to a certain threshold.[4]

| Polymer | Decomposition Onset Temperature (TGA) | Notes |

| Polythiophene (undoped) | ~315 °C | Generally exhibits good thermal stability.[4] |

| Poly(3-alkylthiophene)s | Varies with alkyl chain length | Longer alkyl chains can lower the decomposition temperature. |

| Prospective Poly(this compound) | To be determined | Expected to have a distinct thermal degradation profile influenced by the high chlorine content. The degradation mechanism may involve the loss of chlorine.[5] |

Table 2: Comparative Thermal Stability of Polythiophenes.

Potential Applications

Based on its predicted properties, poly(this compound) could be a valuable material for several advanced applications:

-

Organic Field-Effect Transistors (OFETs): The lowered LUMO level could enable n-type or ambipolar charge transport, which is less common in polythiophenes.

-

Organic Photovoltaics (OPVs): Its electron-accepting nature makes it a potential candidate for use as an acceptor material in all-polymer solar cells.

-

Sensors: The sensitivity of the polythiophene backbone's electronic properties to its environment could be harnessed for chemical sensing applications.

-

Electrochromic Devices: The ability to change color upon oxidation and reduction could be utilized in smart windows and displays.

Characterization Techniques

A comprehensive characterization of synthesized poly(this compound) would be crucial to validate its structure and properties.

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure by identifying characteristic vibrational modes of the thiophene ring and C-Cl bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's regiochemistry and confirmation of the monomer unit's connectivity. |

| UV-Vis Spectroscopy | Determination of the optical band gap and investigation of the electronic transitions. |

| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels and investigation of the polymer's electrochemical behavior. |

| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability and decomposition profile. |

| Gel Permeation Chromatography (GPC) | Determination of the polymer's molecular weight and polydispersity index. |

Table 3: Key Characterization Techniques for Poly(this compound).

Visualizing the Synthesis and Workflow

The following diagrams illustrate the proposed synthetic pathways and the general workflow for the characterization of poly(this compound).

Conclusion and Future Outlook

While still in the exploratory phase, the potential of this compound as a monomer for new functional polymers is significant. The predicted electronic properties, stemming from its high chlorine content, make poly(this compound) a compelling target for synthesis and characterization. Future research should focus on the successful polymerization of this monomer, followed by a thorough investigation of its properties to validate the predictions outlined in this guide. The development of such novel materials could pave the way for advancements in organic electronics and other high-tech applications.

References

2,3,5-Trichlorothiophene as a building block in organic synthesis

An In-depth Technical Guide to 2,3,5-Trichlorothiophene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized heterocyclic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its distinct substitution pattern, with chlorine atoms at the α- and β-positions, allows for remarkable regioselective functionalization through a variety of synthetic methodologies. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in constructing complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Detailed experimental protocols for key transformations, quantitative data, and workflow visualizations are presented to enable researchers to effectively harness the synthetic potential of this valuable intermediate.

Introduction

Thiophene-containing molecules are ubiquitous in a wide range of commercially important products, from pharmaceuticals like the antiplatelet agent Ticlopidine to organic semiconductors used in electronic devices.[1] The strategic introduction of functional groups onto the thiophene core is paramount for tuning the physicochemical and biological properties of these molecules. This compound offers a robust and adaptable platform for such modifications. The differential reactivity of its three chlorine atoms provides a handle for sequential, regioselective C-C and C-N bond formation, making it an invaluable precursor for generating libraries of complex thiophene derivatives.

Chemical and Physical Properties

This compound is a dense liquid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17249-77-3 | [2] |

| Molecular Formula | C₄HCl₃S | N/A |

| Molecular Weight | 187.48 g/mol | N/A |

| Appearance | Liquid | [2] |

| Melting Point | -16°C | [2] |

| Boiling Point | 110°C (at 20 mmHg) | [2] |

| Density | 1.586 g/cm³ | [2] |

| Refractive Index | 1.5790 | [2] |

Reactivity and Regioselectivity

The synthetic utility of this compound stems from the distinct electronic environment of each carbon position, which dictates the regioselectivity of various transformations.

-

Metal-Halogen Exchange : This is a powerful method for functionalizing halogenated aromatics. In this compound, exchange with organolithium reagents like n-butyllithium typically occurs at one of the α-positions (C2 or C5). The chlorine at the C2 position is generally the most susceptible to exchange due to the higher stability of the resulting thienyllithium species. This allows for the selective introduction of an electrophile at this position.

-

Cross-Coupling Reactions : The chlorine atoms can participate in various palladium-catalyzed cross-coupling reactions. The reactivity order for halogens in these couplings is typically I > Br > Cl. While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized ligands have enabled efficient coupling of chloro-heterocycles. The α-chlorines (at C2 and C5) are more susceptible to oxidative addition to the palladium catalyst and are therefore the primary sites for cross-coupling. This allows for selective functionalization, often leaving the C3-Cl bond intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the three chlorine atoms deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic aromatic substitution, particularly at the C2 and C5 positions.

The logical workflow for the selective functionalization of this compound is depicted below.

Key Synthetic Transformations

This compound is a substrate for numerous powerful bond-forming reactions. Below are representative protocols and data for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide. For a substrate like this compound, the reaction can be directed to selectively couple at the more reactive C2 or C5 positions.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄ at 2-5 mol% or a combination of Pd₂(dba)₃ at 1-2 mol% and a phosphine ligand like SPhos at 2-4 mol%).

-

Solvent Addition : Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.

-

Reaction : Stir the mixture vigorously and heat to 90-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

The following table summarizes typical conditions and yields for Suzuki-Miyaura couplings involving chloro-thiophene substrates, which serve as a starting point for optimizing reactions with this compound.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >80 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >80 |

| Thiophene-2-boronic acid | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 24 | ~85 |

| 2-Formylthiophene-5-boronic acid | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 24 | ~90 |

Data adapted from analogous reactions for illustrative purposes.[3][4]

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide and is valued for its tolerance of a wide range of functional groups.[5]

-

Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or Pd₂(dba)₃ at 1-2 mol% with a ligand like P(o-tol)₃).

-

Solvent Addition : Add an anhydrous, degassed solvent such as toluene or DMF.

-

Reaction : Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup : After cooling, the reaction mixture can be filtered through celite. If DMF is used, dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic phase with water and brine. For reactions in toluene, it can be directly washed.

-

Purification : After concentrating the organic layer, purify the residue by flash chromatography. Due to the toxicity of tin byproducts, an aqueous KF wash or specific purification techniques may be necessary to ensure their complete removal.[6]

| Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | THF | 60 | 92 |

| Aryl Iodide | Thienyl-SnMe₃ | PdCl₂(PPh₃)₂ (3) | Dioxane | 100 | 85 |

| Aryl Chloride | Phenyl-SnBu₃ | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.5) | Dioxane | 110 | 97 |

Data adapted from general Stille reaction literature to show typical conditions.[6][7]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a dual palladium and copper catalyst system.[8]

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%), and a copper co-catalyst (e.g., CuI at 4-10 mol%).

-

Solvent and Reagent Addition : Add an anhydrous solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.5-3.0 equiv). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction : Stir the reaction at room temperature or heat to 60-80 °C if necessary. The reaction is often rapid and can be monitored by TLC.

-

Workup : Upon completion, dilute the mixture with ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, water, and brine.

-

Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

| Aryl Chloride | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| 1-chloro-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60°C | 91 |

| 2-chloropyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80°C | 88 |

| Ethyl 5-chlorothiophene-2-glyoxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60°C | High |

Data adapted from analogous reactions to provide typical parameters.[9]

Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction is a cornerstone for synthesizing aryl amines from aryl halides.[10] It is particularly useful for preparing precursors to pharmaceuticals and other biologically active molecules.

-

Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃ at 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv).

-

Reagent Addition : Add this compound (1.0 equiv), the primary or secondary amine (1.2 equiv), and an anhydrous solvent like toluene or dioxane.

-

Reaction : Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Workup : Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

-

Purification : Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

| Aryl Chloride | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) / XPhos (3.0) | NaOtBu | Toluene | Reflux | 94 |

| 2-Chlorotoluene | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 100 | 89 |

| 3-Chloropyridine | n-Hexylamine | Pd₂(dba)₃ (1) / Xantphos (2) | Cs₂CO₃ | Toluene | 110 | 91 |

Data adapted from general Buchwald-Hartwig amination literature.[11][12]

Applications